molecular formula C12H19NO3 B13908265 (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13908265
M. Wt: 225.28 g/mol
InChI Key: SJGXXUBCKFNNGB-DTWKUNHWSA-N
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Description

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chiral, bicyclic building block of significant value in pharmaceutical research and organic synthesis. This compound features a nortropane skeleton, a structure frequently employed in the development of bioactive molecules . The rigid bicyclic[3.2.1]octane scaffold provides a three-dimensional framework that is advantageous for exploring defined spatial interactions with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing the compound's stability and enabling selective deprotection under mild acidic conditions for further functionalization . The primary research application of this chemical is as a versatile synthetic intermediate. Its structure, which includes a ketone functionality and a protected amine, allows for diverse chemical transformations, making it a precursor to various derivatives for drug discovery campaigns . Compounds based on the 8-azabicyclo[3.2.1]octane core have been identified as potent, systemically available inhibitors of biologically relevant enzymes, such as N-acylethanolamine acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and pain conditions by elevating levels of endogenous anti-inflammatory mediators . The specific stereochemistry (1R,5S) is critical for its spatial orientation and can profoundly influence its binding affinity and selectivity in such biological systems. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,5S)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

SJGXXUBCKFNNGB-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2

Origin of Product

United States

Preparation Methods

Boc Protection of Nortropinone

Starting Material: Nortropinone hydrochloride or nortropinone free base
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine
Solvent: Dichloromethane (DCM)
Conditions: 0 °C, 3 hours
Yield: Approximately 94.5%

Procedure:
Nortropinone hydrochloride is dissolved in dichloromethane and treated with triethylamine to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate is then added, and the reaction mixture is stirred at 0 °C for 3 hours. After completion, the mixture is washed, dried, and purified by silica gel chromatography to afford tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with high yield and purity.

Enol Triflation and Functionalization

The Boc-protected nortropinone can be further functionalized via enol triflation to introduce reactive trifluoromethanesulfonyl groups, enabling subsequent cross-coupling or substitution reactions.

Reagents:

  • Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) as strong bases
  • N-phenyltrifluoromethanesulfonimide or related trifluoromethanesulfonylating agents
    Solvent: Anhydrous tetrahydrofuran (THF)
    Temperature: -70 °C to room temperature
    Yield: 78% to 92% depending on conditions

Procedure:
The Boc-protected nortropinone is dissolved in anhydrous THF and cooled to -70 °C under inert atmosphere. A strong base such as LHMDS or LDA is added dropwise to generate the enolate intermediate. Subsequently, N-phenyltrifluoromethanesulfonimide is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After aqueous workup and chromatographic purification, the triflated product is obtained in good to excellent yields.

Alternative Base and Temperature Variations

  • Using potassium bis(trimethylsilyl)amide at -78 °C for enolate generation followed by triflation gives comparable yields (~78%) with clean product isolation.
  • Reaction times vary from 30 minutes to overnight depending on the base and triflation reagent used.
  • Workup involves multiple aqueous washes including sodium bicarbonate, citric acid, and sodium hydroxide solutions to remove impurities and residual reagents.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Yield (%) Notes
Boc Protection Nortropinone hydrochloride, triethylamine, Boc2O, DCM 0 °C, 3 hours 94.5 High purity, standard protection step
Enol Triflation (LHMDS base) LHMDS, N-phenyltrifluoromethanesulfonimide, THF -70 °C to RT 92 Fast reaction, good yield
Enol Triflation (LDA base) LDA, N-phenyltrifluoromethanesulfonimide, THF -78 °C to RT 80 Slightly lower yield, longer reaction
Enol Triflation (Potassium base) Potassium bis(trimethylsilyl)amide, N-phenyltrifluoromethanesulfonimide, THF -78 °C to RT 78 Alternative base, clean product

Analytical and Purification Techniques

  • Chromatography: Silica gel flash chromatography is the primary purification method, typically using mixtures of ethyl acetate and hexane or cyclohexane and ether as eluents.
  • Spectroscopic Characterization:
    • Proton nuclear magnetic resonance (1H NMR) confirms the structure and purity.
    • Fluorine NMR (19F NMR) is used to verify triflate incorporation.
    • Carbon NMR (13C NMR) provides detailed carbon environment information.
  • Yield and Purity: Reported yields range from 78% to 94.5%, with high purity suitable for further synthetic applications.

Additional Synthetic Notes

  • The stereochemistry (1R,5S) is maintained throughout the synthesis by starting from chiral nortropinone derivatives.
  • Strict temperature control and inert atmosphere (nitrogen or argon) are critical to prevent side reactions and decomposition.
  • The use of anhydrous solvents and freshly prepared bases enhances reaction efficiency and reproducibility.
  • The triflated intermediates serve as versatile building blocks for further functionalization in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the oxo group or other parts of the molecule.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activity. Its structure may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Ketone (2-oxo): Enhances electrophilicity, enabling reactions like nucleophilic additions or reductions. The target compound’s ketone is critical for forming hydrogen bonds in inhibitor design . Hydroxy (-OH): Increases solubility in polar solvents (e.g., methanol/water) but requires protection during synthetic steps . Amino (-NH2): Facilitates amide bond formation, commonly used in peptide mimetics or kinase inhibitors . Formyl (-CHO): Highly reactive for Schiffs base formation or Grignard additions, offering modular derivatization .
  • Stereochemistry :
    The (1R,5S) configuration is conserved in most analogs, ensuring spatial compatibility with biological targets. Exceptions include tert-butyl 3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , where the exo-hydroxyl alters solubility and hydrogen-bonding patterns .

  • Protecting Groups :
    Replacing Boc with benzyl (e.g., Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate ) increases lipophilicity, which may improve blood-brain barrier penetration in neuroactive compounds .

Biological Activity

(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features a unique structural framework, including a tert-butyl group and an azabicyclic core. Its molecular formula is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of 225.28 g/mol. The compound's stereochemistry is defined by its (1R,5S) configuration, which significantly influences its chemical behavior and interactions with biological targets.

The compound possesses a ketone functional group and a carboxylate moiety, contributing to its reactivity and potential biological activity. Its structural characteristics allow for diverse synthetic modifications aimed at enhancing its pharmacological properties.

Biological Activity Overview

The biological activity of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has been investigated in various studies, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has shown promise against several Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for effective compounds in similar structural classes have been reported as low as 0.03125 μg/mL, indicating potent antibacterial properties .

Anticancer Activity

The azabicyclic structure has been associated with various anticancer activities. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of compounds related to the azabicyclo[3.2.1]octane scaffold, including (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. The study found that modifications to the bicyclic core could enhance antibacterial activity against resistant strains .

Study 2: Anticancer Mechanisms

Research focusing on similar bicyclic compounds has demonstrated their ability to interfere with DNA replication and repair mechanisms in cancer cells. The introduction of specific substituents on the azabicyclic framework was shown to enhance cytotoxicity against various cancer cell lines .

Comparative Analysis of Similar Compounds

To better understand the biological activity of (1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-Azabicyclo[3.2.1]octan-8-one Similar bicyclic structurePotentially different biological activity
Tert-butyl 2-pyrrolidinone Contains a pyrrolidine ringDifferent nitrogen heterocycle
4-Methylpiperidine Piped structure with a nitrogen atomDifferent cyclic structure

This comparison illustrates how variations in substituents and ring structures can lead to distinct chemical properties and biological activities while maintaining core features of the bicyclic framework.

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